Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound characterized by multiple functional groups and halogen substitutions. This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. It is recognized for its potential as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. Its classification can be further detailed as follows:
The synthesis of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves several key methods that utilize halogenation and other organic reactions.
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a specific molecular structure characterized by its unique arrangement of atoms.
The compound's structural data can be represented through various chemical notation systems such as InChI or SMILES codes for computational purposes .
The chemical reactivity of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate allows it to participate in various organic transformations.
These reactions are often facilitated under mild conditions using appropriate solvents and catalysts to optimize yield and selectivity .
The mechanism of action for methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate largely depends on its interactions with biological targets.
Research indicates that derivatives of this compound are explored for their roles in targeting dopamine receptors and other critical biological pathways .
Understanding the physical and chemical properties of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is crucial for its application in scientific research.
Quantitative analyses such as melting point determination and spectral data (NMR, IR) are essential for characterizing this compound accurately .
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has numerous applications across various scientific fields:
Regioselective halogenation at the C5 position of dihydropyridinone scaffolds represents a critical transformation for installing the bromine substituent in methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 869357-63-1). This specificity is achieved through electrophilic aromatic substitution (SEAr) governed by the inherent electronic bias of the 1,6-dihydropyridin-6-one system. The electron-rich C5 position, activated by the enone system and ester functionality at C3, demonstrates heightened nucleophilicity toward brominating agents like bromine or N-bromosuccinimide (NBS). Orthogonal reactivity at C2 is secured prior to C5 functionalization by employing chloro-directed lithiation or Pd-catalyzed chlorination protocols. For example, methyl 2,6-dichloropyridine-3-carboxylate serves as a strategic precursor, where C6 chlorine exhibits enhanced lability toward nucleophilic displacement (e.g., with methylamine or methoxide) while preserving the C2 chloride for downstream functionalization [8]. Subsequent bromination at C5 proceeds with >95% regioselectivity in polar aprotic solvents like DMF at 0-25°C, yielding the target bromochlorinated ester [7] [10]. This stepwise halogenation sequence—chlorination at C2 followed by SEAr bromination at C5—is essential to avoid polyhalogenation and ensure high regiochemical fidelity.
Table 1: Comparative Regioselective Halogenation Methods for Pyridine-3-carboxylate Derivatives
Precursor | Halogenating Agent | Position Modified | Regioselectivity | Reaction Conditions | Reported Yield |
---|---|---|---|---|---|
Methyl 2,6-dichloropyridine-3-carboxylate | NBS | C5 Bromination | >97% | DMF, 0-25°C, 4h | 85-92% [8] |
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Br₂ | C5 Bromination | 80-85% | AcOH, reflux, 6h | 75% [7] |
Methyl 2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | CuBr₂ | C5 Bromination | >95% | NMP, 120°C, 12h | 68% [10] |
Multicomponent reactions (MCRs) enable convergent assembly of the 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate core, integrating bromine and chlorine substituents in a single synthetic operation. The Hantzsch-type condensation exemplifies this strategy, employing methyl acetoacetate (as a diketone equivalent), methylamine, and a β-halogenated acrylaldehyde under mild basic conditions. Catalytic piperidine in ethanol at 60°C facilitates cyclodehydration, generating the dihydropyridinone ring with inherent C1 methylation and C3 esterification. Post-condensation halogenation is then performed in situ using N-chlorosuccinimide (NCS) and NBS to install chlorine at C2 and bromine at C5, respectively. This one-pot methodology achieves 70-75% overall yield of the target compound with 98% purity, as verified by HPLC analysis [7] [10]. Alternative MCR routes exploit the Gewald reaction, where sulfur incorporation permits subsequent oxidative desulfurization and halogenation. However, the Hantzsch approach remains dominant for its atom economy and avoidance of transition metals. Key to optimizing yield and purity is maintaining anhydrous conditions during cyclization and employing tetrahydrofuran (THF) as a co-solvent to solubilize halogenating agents. Industrial-scale syntheses (e.g., Accela ChemBio’s bulk process) utilize this MCR sequence, delivering multi-kilogram quantities with ≥95% purity confirmed via ¹H-NMR and LC-MS [7] [3].
Table 2: Multicomponent Reaction Systems for Dihydropyridine Synthesis
Reaction Type | Components | Catalyst/Solvent | Halogenation Step | Purity of Product | Key Advantage |
---|---|---|---|---|---|
Hantzsch Variation | Methyl acetoacetate, methylamine, β-bromoacrolein | Piperidine/EtOH-THF (3:1) | Chlorination with NCS at 0°C | ≥98% [7] | Single-pot; no metal catalysts |
Oxidative Cyclization | Methyl propiolate, methylamine, enolizable ketone | I₂/DMSO, 80°C | Br₂ addition prior to cyclization | 90-92% [3] | Tunable C5 substituents |
Biginelli-like Adaptation | Urea, methyl 3-bromo-2-chloroacrylate, acetylacetone | FeCl₃/EtOH, reflux | Pre-halogenated acrylate input | 85-88% [10] | Solid-state feasibility |
Although the parent compound lacks stereocenters, catalytic asymmetric synthesis enables access to chiral analogues bearing α-substituted alkyl groups at C1 or C4. Pd-catalyzed asymmetric allylation of methyl 5-bromo-2-chloro-6-oxopyridine-3-carboxylate with chiral phosphine ligands (e.g., (R)-BINAP or (S,S)-DIOP) installs allyl groups at C1 with 85-90% enantiomeric excess (ee). Subsequent iridium-catalyzed asymmetric hydrogenation reduces the allyl moiety to a chiral propyl chain, yielding C1-α-methylbenzyl derivatives without epimerization of the acid-sensitive C5-bromine. For C4-functionalized chiral dihydropyridines, organocatalytic Michael addition using cinchona alkaloids (e.g., quinine-derived thioureas) adds nitroalkanes or malonates to the C4-C5 double bond of the 1,6-dihydropyridinone precursor. This generates a stereogenic center at C4 with diastereoselectivities >10:1 (anti:syn) and ee values ≥92%. The bromine and chlorine substituents remain intact under these mild conditions due to their electronic deactivation toward nucleophilic attack. Chiral variants synthesized via these routes serve as precursors to enantiopure pharmaceuticals, leveraging the halogen handles for downstream cross-coupling [8]. Industrial validation comes from Boehringer Ingelheim’s synthesis of dopamine D2/D3 antagonists, where asymmetric hydrogenation of a similar bromochlorinated dihydropyridine established the key stereocenter [8] [9].
Table 3: Chiral Analogues Derived from Halogenated Dihydropyridine Scaffolds
Chiral Transformation | Catalyst System | Substrate | ee (%) | Application Context |
---|---|---|---|---|
Asymmetric Allylation (C1) | Pd/(R)-BINAP, Toluene, 25°C | Methyl 5-bromo-2-chloro-6-oxopyridine-3-carboxylate | 89 | Serotonin 5-HT₃ receptor antagonist precursors [8] |
Michael Addition (C4) | Quinine-thiourea, CH₂Cl₂, -30°C | 1-Methyl-5-bromo-2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate | 93 | Building blocks for ACE inhibitors |
Enantioselective Hydrogenation | Ir-(S,S)-f-Binaphane, MeOH, 50 psi H₂ | C4-Allylated dihydropyridine | 95 | Intermediate in BI-3802 synthesis [9] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1